Cas no 2097949-49-8 (6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid)

6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(azetidin-1-yl)pyrimidine-4-carboxylic acid
- 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid
-
- インチ: 1S/C8H9N3O2/c12-8(13)6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H,12,13)
- InChIKey: JHWBKCAUECTPRL-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC(=NC=N1)N1CCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 66.3
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 431.0±30.0 °C at 760 mmHg
- フラッシュポイント: 214.4±24.6 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-5359-5g |
6-(azetidin-1-yl)pyrimidine-4-carboxylic acid |
2097949-49-8 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
TRC | A272901-100mg |
6-(Azetidin-1-yl)pyrimidine-4-carboxylic Acid |
2097949-49-8 | 100mg |
$ 160.00 | 2022-06-08 | ||
Life Chemicals | F1967-5359-10g |
6-(azetidin-1-yl)pyrimidine-4-carboxylic acid |
2097949-49-8 | 95%+ | 10g |
$2785.0 | 2023-09-06 | |
Life Chemicals | F1967-5359-0.25g |
6-(azetidin-1-yl)pyrimidine-4-carboxylic acid |
2097949-49-8 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
Life Chemicals | F1967-5359-2.5g |
6-(azetidin-1-yl)pyrimidine-4-carboxylic acid |
2097949-49-8 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
Life Chemicals | F1967-5359-1g |
6-(azetidin-1-yl)pyrimidine-4-carboxylic acid |
2097949-49-8 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
TRC | A272901-500mg |
6-(Azetidin-1-yl)pyrimidine-4-carboxylic Acid |
2097949-49-8 | 500mg |
$ 615.00 | 2022-06-08 | ||
TRC | A272901-1g |
6-(Azetidin-1-yl)pyrimidine-4-carboxylic Acid |
2097949-49-8 | 1g |
$ 955.00 | 2022-06-08 | ||
Life Chemicals | F1967-5359-0.5g |
6-(azetidin-1-yl)pyrimidine-4-carboxylic acid |
2097949-49-8 | 95%+ | 0.5g |
$629.0 | 2023-09-06 |
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
4. Back matter
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
6. Back matter
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acidに関する追加情報
Introduction to 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid (CAS No. 2097949-49-8)
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid, with the CAS number 2097949-49-8, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid make it a promising candidate for the development of new drugs targeting various diseases.
The chemical structure of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid consists of a pyrimidine ring substituted with an azetidine moiety at the 6-position and a carboxylic acid group at the 4-position. The azetidine ring, a four-membered cyclic amine, imparts unique conformational flexibility and hydrogen-bonding capabilities, which can enhance the compound's interactions with biological targets. The carboxylic acid group, on the other hand, provides a functional handle for further chemical modifications and conjugations, making this compound highly versatile in drug design.
Recent studies have highlighted the potential of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid in various therapeutic areas. One notable application is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In addition to its antiproliferative effects, 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby alleviating symptoms and improving patient outcomes.
The pharmacokinetic properties of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate to be effective in clinical settings. Furthermore, the compound shows low toxicity in animal models, suggesting a favorable safety profile.
To further explore the therapeutic potential of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of this compound in human subjects with various diseases. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. Phase II trials are expected to provide more detailed insights into the compound's therapeutic benefits and optimal dosing regimens.
In conclusion, 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid (CAS No. 2097949-49-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery and clinical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
2097949-49-8 (6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid) 関連製品
- 2411257-53-7(tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)
- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)
- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)
- 2680781-25-1(1-Benzyl 2-methyl 2-(prop-2-yn-1-yl)piperidine-1,2-dicarboxylate)
- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)
- 60478-25-3(3-(4-chlorophenyl)-6-hydrazinopyridazine)
- 175210-33-0(2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid)
- 2229388-07-0(4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol)
- 922117-18-8(N-(2-methoxyethyl)-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)
- 10411-52-6(2,3-Dichloroisobutyric acid)